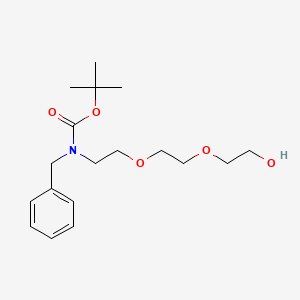

N-Boc-N-benzyl-PEG3-alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-N-benzyl-PEG3-alcohol is a small molecule compound that is composed of several functional groups. It is an important intermediate compound in the synthesis of many different small molecule drugs. By providing a range of different functional groups, this compound can be used as a versatile building block for the development of new drugs and other chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-diisopropylethylamine .

Industrial Production Methods

In industrial settings, the production of N-Boc-N-benzyl-PEG3-alcohol may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-N-benzyl-PEG3-alcohol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding alkane.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often employed.

Substitution: Conditions may include the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Drug Development

N-Boc-N-benzyl-PEG3-alcohol serves as an important intermediate in the synthesis of small molecule drugs. The presence of the N-Boc group allows for selective deprotection under mild acidic conditions, revealing an amine functional group that can participate in further chemical reactions to form various drug candidates . The benzyl group provides steric hindrance, which can protect the amine from unwanted side reactions during synthesis . The PEG3 spacer significantly improves the solubility and stability of the compound in aqueous solutions, making it suitable for pharmaceutical applications .

Bioconjugation and Drug Delivery

The hydroxyl group at the terminal end of this compound allows for further derivatization or functionalization with reactive groups, facilitating its use in bioconjugation strategies. This capability is essential for creating stable linkages between therapeutic agents (such as peptides or proteins) and targeting moieties . The compound's PEG component enhances the pharmacokinetic properties of conjugated drugs by increasing their circulation time in biological systems and reducing immunogenicity .

Synthesis of Novel Materials

This compound is also employed in the development of novel materials, including graft polymers and functional coatings. The PEG segment provides hydrophilicity, which is beneficial for applications requiring improved wettability or biocompatibility . Researchers have used this compound to create advanced materials for drug delivery systems and biomedical devices.

Case Study 1: Synthesis of Small-Molecule Inhibitors

A study demonstrated the utility of this compound in synthesizing potent neuronal nitric oxide synthase inhibitors. The compound facilitated the selective deprotection of the benzyl group during synthesis, allowing for high yields of desired products . This approach highlights its role as a crucial intermediate in developing therapeutic agents targeting specific biological pathways.

Case Study 2: Bioconjugation Applications

In another application, this compound was utilized to create bioconjugates with increased stability and solubility. By attaching various biomolecules through its hydroxyl group, researchers were able to enhance the efficacy of therapeutic agents while minimizing side effects associated with traditional drug delivery methods .

Mecanismo De Acción

The mechanism by which N-Boc-N-benzyl-PEG3-alcohol exerts its effects is primarily through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The benzyl group can act as a protecting group or a functional moiety, while the PEG chain enhances solubility and biocompatibility. These features make it a valuable intermediate in various synthetic pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-N-benzyl-PEG2-alcohol: Similar structure but with a shorter PEG chain.

N-Boc-N-benzyl-PEG4-alcohol: Similar structure but with a longer PEG chain.

N-Boc-N-benzyl-PEG5-alcohol: Similar structure but with an even longer PEG chain.

Uniqueness

N-Boc-N-benzyl-PEG3-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and biocompatibility. This makes it particularly useful in applications where these properties are critical, such as in drug delivery systems and bioconjugation .

Actividad Biológica

N-Boc-N-benzyl-PEG3-alcohol is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties and biological activity. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following functional groups:

- N-Boc Group : A protecting group for amines, allowing selective chemical reactions.

- Benzyl Group : Provides steric hindrance and stability.

- PEG3 Spacer : Enhances solubility in aqueous environments, facilitating bioconjugation and drug delivery.

- Alcohol Group : Serves as a site for further chemical modifications.

The compound has a molecular formula of C25H52N2O11 and a molecular weight of approximately 556.7 g/mol .

1. Drug Development Applications

This compound acts as an important intermediate in the synthesis of various small molecule drugs. Its structural features enable it to function effectively in:

- Drug Release Systems : The PEG spacer enhances solubility, making it suitable for drug formulations that require improved bioavailability.

- Nanotechnology : Utilized in the development of nanocarriers for targeted drug delivery .

2. Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Drug Conjugates : Research demonstrated that conjugates formed with this compound exhibited enhanced stability and solubility, leading to improved pharmacokinetic profiles in vivo .

| Study | Findings |

|---|---|

| Study A | Enhanced solubility and stability of drug conjugates using this compound resulted in improved therapeutic efficacy. |

| Study B | Demonstrated effective bioconjugation with antibodies, enhancing targeting capabilities in cancer therapies. |

The biological activity of this compound can be attributed to its ability to facilitate:

- Selective Reactivity : The N-Boc group can be easily removed under mild acidic conditions, allowing access to the amine for further reactions.

- Enhanced Interaction with Biological Targets : The benzyl group contributes to steric effects that may influence binding interactions with target proteins or receptors .

Research Findings

Recent studies have focused on the synthesis and application of this compound in various biomedical contexts:

- Bioconjugation Techniques : Research has shown that using this compound as a linker can significantly improve the efficacy of therapeutic agents by ensuring targeted delivery .

| Application | Description |

|---|---|

| Bioconjugation | Enhances specificity and reduces off-target effects in drug delivery systems. |

| Polymer Synthesis | Serves as a building block for creating complex polymer architectures for biomedical applications. |

Propiedades

IUPAC Name |

tert-butyl N-benzyl-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(15-16-7-5-4-6-8-16)9-11-22-13-14-23-12-10-20/h4-8,20H,9-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCCEAKTRBQRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCO)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.